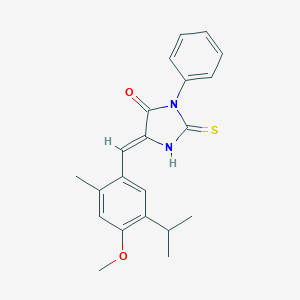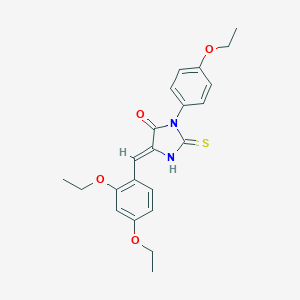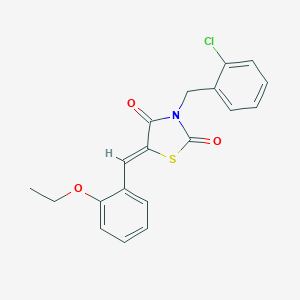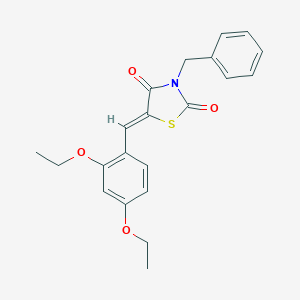![molecular formula C20H18N2O4S B300991 Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300991.png)
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as ETB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazolidinone derivative, which has been synthesized through a multistep reaction process. ETB has shown promising results in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it has been suggested that Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate exerts its biological activity by inhibiting the activity of certain enzymes, such as α-glucosidase and acetylcholinesterase. It has also been suggested that Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate may act as a metal chelator, which can prevent the formation of reactive oxygen species and reduce oxidative stress.
Biochemical and Physiological Effects
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce oxidative stress. Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has also been shown to have antimicrobial activity against various bacteria and fungi. Its potential in treating diabetes has also been studied, as it has been shown to inhibit the activity of α-glucosidase, an enzyme that is involved in carbohydrate metabolism.
实验室实验的优点和局限性
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has also shown promising results in various scientific research fields, which makes it a potential candidate for further studies. However, there are also limitations to using Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to study its effects on biological systems. Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate may also have potential side effects, which need to be studied further.
未来方向
There are several future directions for studying Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. Its potential as an anticancer, antimicrobial, and antioxidant agent needs to be studied further. Its ability to inhibit the activity of certain enzymes and its potential as a metal chelator need to be studied in more detail. The potential side effects of Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate also need to be studied further. Overall, Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has shown promising results in scientific research, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis of Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves a multistep reaction process. The first step involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, which results in the formation of Schiff base. The Schiff base is then reacted with ethyl acetoacetate to form 5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidine-2-thiol. This compound is then reacted with 4-aminobenzoic acid ethyl ester to form Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
科学研究应用
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant activities. Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has also been studied for its potential in treating diabetes and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and its potential as a metal chelator has also been studied.
属性
产品名称 |
Ethyl 4-{[5-(2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
分子式 |
C20H18N2O4S |
分子量 |
382.4 g/mol |
IUPAC 名称 |
ethyl 4-[[(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H18N2O4S/c1-3-26-19(25)13-8-10-15(11-9-13)21-20-22(2)18(24)17(27-20)12-14-6-4-5-7-16(14)23/h4-12,23H,3H2,1-2H3/b17-12-,21-20? |
InChI 键 |
MNEPBIXSERQOMS-VTPWGRHDSA-N |
手性 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=CC=C3O)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3O)S2)C |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3O)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300908.png)

![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)



![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)

![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)
![2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300931.png)